![molecular formula C14H17ClN2O4S B4420459 1-[3-chloro-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4420459.png)
1-[3-chloro-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one
Overview
Description
1-[3-chloro-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CSP or CSP-1103. CSP-1103 is a pyrrolidinone derivative that has been synthesized and studied for its unique properties.
Mechanism of Action
The mechanism of action of CSP-1103 is not fully understood. However, it is believed that the compound interacts with specific proteins and enzymes in the body, leading to its various effects. CSP-1103 has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
CSP-1103 has been shown to have various biochemical and physiological effects. The compound has been demonstrated to reduce inflammation and tumor growth in preclinical studies. It has also been shown to inhibit the replication of certain viruses, including HIV-1. CSP-1103 has been shown to have minimal toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
CSP-1103 has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. It has been shown to have minimal toxicity in vitro and in vivo, which makes it a safe compound to work with. However, there are also limitations to working with CSP-1103. The compound has a short half-life, which may limit its effectiveness in vivo. Additionally, the mechanism of action of CSP-1103 is not fully understood, which makes it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on CSP-1103. One potential area of research is the development of CSP-1103 as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is the investigation of the compound's mechanism of action, which may provide insights into its various effects. Additionally, the development of analogs of CSP-1103 may lead to the discovery of compounds with improved properties. Overall, CSP-1103 is a promising compound with significant potential for various applications in the scientific community.
Scientific Research Applications
CSP-1103 has been extensively researched for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. CSP-1103 has also been investigated for its ability to inhibit protein-protein interactions, which is a critical factor in many diseases. The compound has shown promising results in preclinical studies and is currently being evaluated for its potential therapeutic uses.
properties
IUPAC Name |
1-(3-chloro-4-morpholin-4-ylsulfonylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c15-12-10-11(17-5-1-2-14(17)18)3-4-13(12)22(19,20)16-6-8-21-9-7-16/h3-4,10H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQJVWQXKBGUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)S(=O)(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-4-(2,6-difluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4420376.png)
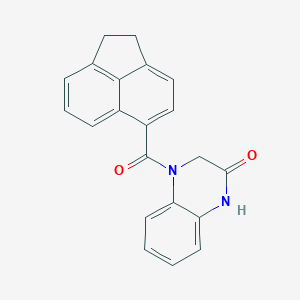
![1-methyl-4-piperazin-1-yl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B4420403.png)

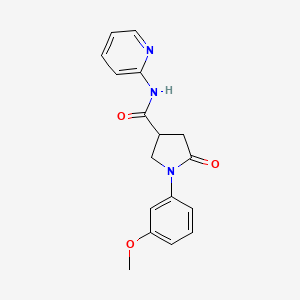
![isopropyl [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetate](/img/structure/B4420420.png)
![5-{[(1-ethyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420426.png)
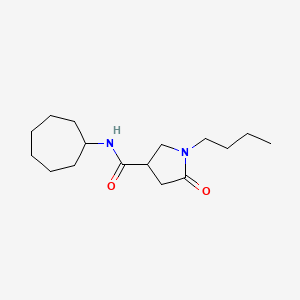
![(4-chlorophenyl)(5-{[(2-furylmethyl)thio]methyl}-2-furyl)methanone](/img/structure/B4420448.png)
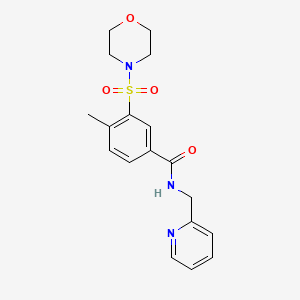
![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4420466.png)
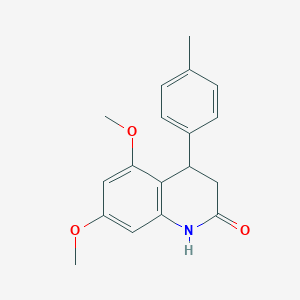
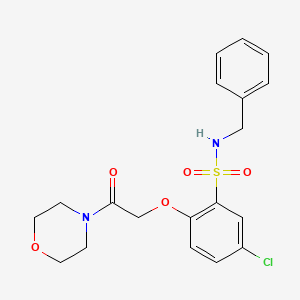
![2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4420484.png)